molecular formula C17H11N7OS2 B2654274 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903425-41-1

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2654274
CAS No.: 1903425-41-1
M. Wt: 393.44
InChI Key: HQFCORHGHVNBQD-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that integrates multiple functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Benzo[c][1,2,5]thiadiazole Group: This can be achieved through nucleophilic substitution reactions where the triazolopyridazine intermediate reacts with a benzo[c][1,2,5]thiadiazole derivative.

    Formation of the Carboxamide Group: The final step involves the amidation reaction, where the carboxylic acid derivative of the benzo[c][1,2,5]thiadiazole is converted to the corresponding amide using reagents like carbodiimides (e.g., EDCI) and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are adjusted to maximize yield.

    Scalability: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the thiophene and benzo[c][1,2,5]thiadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Anticancer Agents: Exhibits cytotoxic properties against various cancer cell lines.

    Antimicrobial Agents: Shows activity against a range of bacterial and fungal pathogens.

    Enzyme Inhibitors: Potential inhibitors of enzymes like carbonic anhydrase and cholinesterase.

Industry

    Material Science: Used in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance:

    Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    DNA Intercalation: The planar structure allows it to intercalate between DNA bases, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazines: Share the triazolopyridazine core but lack the thiophene and benzo[c][1,2,5]thiadiazole groups.

    Benzo[c][1,2,5]thiadiazole Derivatives: Contain the benzo[c][1,2,5]thiadiazole moiety but differ in other substituents.

Uniqueness

    Structural Complexity: The integration of multiple heterocyclic rings and functional groups makes it unique.

    Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs.

This compound’s unique structure and diverse biological activities make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7OS2/c25-17(10-3-4-11-13(8-10)23-27-22-11)18-9-16-20-19-15-6-5-12(21-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFCORHGHVNBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=NSN=C5C=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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